molecular formula C18H21N5O2 B11779401 6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11779401
M. Wt: 339.4 g/mol
InChI Key: SWQCURNTEIMACY-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step may involve coupling reactions using reagents such as aryl halides and palladium catalysts.

    Attachment of the Piperidin-4-yl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the triazolopyridazine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine: can be compared with other triazolopyridazines and related heterocyclic compounds.

    Uniqueness: The presence of the 2,5-dimethoxyphenyl and piperidin-4-yl groups may confer unique biological properties and reactivity compared to other similar compounds.

List of Similar Compounds

  • This compound
  • 6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyrimidine
  • 6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyrazine

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H21N5O2/c1-24-13-3-5-16(25-2)14(11-13)15-4-6-17-20-21-18(23(17)22-15)12-7-9-19-10-8-12/h3-6,11-12,19H,7-10H2,1-2H3

InChI Key

SWQCURNTEIMACY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN3C(=NN=C3C4CCNCC4)C=C2

Origin of Product

United States

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